molecular formula C7H6BrFS B1378223 2-Bromo-6-fluorothioanisole CAS No. 1370025-53-8

2-Bromo-6-fluorothioanisole

Cat. No. B1378223
CAS RN: 1370025-53-8
M. Wt: 221.09 g/mol
InChI Key: WDSBDCXHUXFNAR-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorothioanisole is an organic thioether derivative. It has a CAS Number of 1370025-53-8 , and its molecular weight is 221.09 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluorothioanisole is represented by the formula C7H6BrFS . The InChI key and code can be found in the product’s properties .


Physical And Chemical Properties Analysis

2-Bromo-6-fluorothioanisole is a liquid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

  • Synthesis and Intermediate Applications : 2-Bromo-6-fluorotoluene, closely related to 2-Bromo-6-fluorothioanisole, is noted as an important medical intermediate. It is synthesized through a series of reactions, starting from 2-Amino-6-nitrotoluene and involving the Gattermann diazonium salt substitution reaction, reduction reaction, and Schiemann reaction. This synthesis approach and the resulting product have significant implications in medicinal chemistry (Li Jiang-he, 2010).

  • Antimicrobial Activity : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized, with a key step involving the use of 5-bromo-2-fluorobenzaldehyde. These compounds exhibited potential antimicrobial activity against various bacterial and fungal strains, demonstrating the relevance of such fluorine and bromine-containing compounds in developing new antimicrobial agents (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015).

  • Antitumor Activity : The synthesis of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts and their evaluation in antitumor activities both in vitro and in vivo is a significant application. These compounds, including fluorinated variants, have shown promising results against various types of carcinomas, highlighting the potential of bromo and fluoro-substituted compounds in cancer therapy (R. Stojković, G. Karminski-Zamola, L. Racané, et al., 2006).

  • Spectroscopic Properties in Chemistry : The halogen-substituent effect on the spectroscopic properties of certain benzothiazoles, including fluorinated derivatives, is another area of interest. These studies help in understanding the impact of different halogen substituents, like bromo and fluoro groups, on the optical and photophysical properties of organic compounds, which can be crucial in designing new materials for various applications (R. Misawa, C. Matsuhashi, M. Yamaji, et al., 2019).

Safety and Hazards

The safety information for 2-Bromo-6-fluorothioanisole indicates that it has a GHS07 pictogram and a warning signal word . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-bromo-3-fluoro-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSBDCXHUXFNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283596
Record name 1-Bromo-3-fluoro-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1370025-53-8
Record name 1-Bromo-3-fluoro-2-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370025-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-fluoro-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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